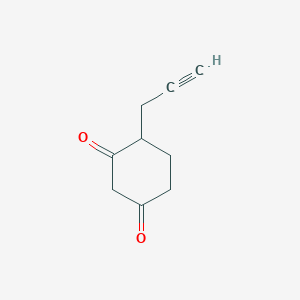
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione is an organic compound with the chemical formula C9H10O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione typically involves organic synthesis reactions. One common method involves starting from distillable organic compounds and proceeding through reactions such as acid-base neutralization and sublimation to obtain the pure product . Another method includes the reaction of 1,3-cyclohexanedione with propargyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione is a versatile material used in scientific research. Its unique structure allows for diverse applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Catalyst Development: The compound is used in the development of catalysts for chemical reactions.
Materials Science:
Mécanisme D'action
The mechanism by which 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in the system. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparaison Avec Des Composés Similaires
1,3-Cyclohexanedione: A structurally related compound with similar reactivity.
4-(Prop-2-yn-1-yl)cyclopentane: Another compound with a similar propargyl group but a different ring structure.
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
4-prop-2-ynylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,7H,3-6H2 |
Clé InChI |
XHFJDFMODUDAJX-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1CCC(=O)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















